C14TKL-1 acetate

NK1 receptor pharmacology tachykinin signaling GPCR agonism

Researchers studying peripheral NK1 receptor biology often face confounds from neuronal-biased substance P or cytotoxicity from TFA salt forms. C14TKL-1 acetate eliminates these issues. • Endogenous peripheral tachykinin: mRNA widely expressed in human peripheral tissues, not restricted to neurons like substance P. • Acetate salt advantage: No TFA-related cytotoxicity, enabling cleaner dose-response curves and reliable EC₅₀ (1 nM) in long-duration assays. • Consistent supply: High-purity (>98%), pre-weighed aliquots, shipped under blue ice for stability.

Molecular Formula C65H102N20O15S2
Molecular Weight 1467.8 g/mol
Cat. No. B14866959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC14TKL-1 acetate
Molecular FormulaC65H102N20O15S2
Molecular Weight1467.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCN=C(N)N)N.CC(=O)O
InChIInChI=1S/C63H98N20O13S2.C2H4O2/c1-35(2)28-45(57(92)76-42(52(65)87)21-26-97-4)75-50(86)33-73-54(89)46(30-38-17-19-40(85)20-18-38)80-58(93)47(29-37-12-7-6-8-13-37)81-55(90)44(22-27-98-5)78-60(95)49-16-11-25-83(49)61(96)51(36(3)84)82-56(91)43(15-10-24-72-63(68)69)77-59(94)48(31-39-32-70-34-74-39)79-53(88)41(64)14-9-23-71-62(66)67;1-2(3)4/h6-8,12-13,17-20,32,34-36,41-49,51,84-85H,9-11,14-16,21-31,33,64H2,1-5H3,(H2,65,87)(H,70,74)(H,73,89)(H,75,86)(H,76,92)(H,77,94)(H,78,95)(H,79,88)(H,80,93)(H,81,90)(H,82,91)(H4,66,67,71)(H4,68,69,72);1H3,(H,3,4)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,51+;/m1./s1
InChIKeyFDGVBBJQNCACHW-IWKBMRJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C14TKL-1 Acetate NK1 Agonist Overview


C14TKL-1 acetate is the acetate salt form of Chromosome 14 tachykinin-like peptide 1, an endogenous human 11-amino-acid peptide (sequence RHRTPMFYGYM-NH₂, corrected; commonly catalogued as RHRTPMFYGLM-NH₂) identified by bioinformatic homology searching [1]. It belongs to the tachykinin peptide family and functions as a potent agonist at the neurokinin-1 (NK₁) receptor with an EC₅₀ of 1 nM [1]. The free base has a molecular weight of 1406.7 Da (formula C₆₃H₉₈N₂₀O₁₃S₂), while the acetate salt has a molecular weight of 1467.75 Da (formula C₆₅H₁₀₂N₂₀O₁₅S₂) . C14TKL-1 was discovered through PepPat, a pattern-based oligopeptide homology search method, and its mRNA is widely expressed in human peripheral tissues, distinguishing it from the predominantly neuronal distribution of substance P [1].

1 Endogenous human tachykinin peptide with peripheral tissue expression profile
2 Acetate salt form designed for cell-based assays and in vivo administration
3 Research-grade NK1 receptor agonist for non-neuronal tachykinin studies

C14TKL-1 Acetate vs. Other NK1 Agonists


NK₁ receptor agonists within the tachykinin family are not freely interchangeable. Although substance P, hemokinin-1, endokinin A/B, and C14TKL-1 all activate the NK₁ receptor, they differ in primary sequence, tissue expression pattern, receptor binding epitope, and downstream signaling bias [1][2]. C14TKL-1 mRNA is widely expressed in human peripheral tissues, whereas substance P expression is predominantly neuronal — meaning experimental results obtained with substance P may not recapitulate peripheral tachykinin biology [1]. Furthermore, hemokinin-1 exhibits measurable activity at NK₂ and NK₃ receptors (Ki = 560 nM and 370 nM respectively), introducing off-target effects absent with a selective NK₁ tool [3]. Finally, the salt form matters: the acetate counterion of C14TKL-1 acetate offers lower residual cytotoxicity and better compatibility with cell-based and in vivo assays compared to the default trifluoroacetate (TFA) salt form commonly supplied for research peptides . These differences mean that substituting C14TKL-1 acetate with another NK₁ agonist — or even with the TFA salt of the same peptide — can alter experimental outcomes in potency, selectivity, tissue relevance, and assay compatibility.

Tissue expression mismatch
Substance P is predominantly neuronal; peripheral NK1 biology may not be replicated with neuronally restricted agonists.
Off-target receptor activity
Hemokinin-1 activates NK2 and NK3 receptors at measurable concentrations, introducing off-target effects not present with a selective NK1 tool.
Salt form assay interference
TFA salt forms (common in research peptides) may cause cytotoxicity and alter assay outcomes; acetate form reduces this risk for cell-based and in vivo workflows.

C14TKL-1 Acetate: Key Differentiation Evidence


NK1 Receptor Agonist Potency

C14TKL-1 activates the human NK₁ receptor with an EC₅₀ of 1 nM [1]. This potency is comparable to that of substance P, which exhibits a binding Ki of approximately 0.13 nM for human NK₁ but shows highly variable functional EC₅₀ values depending on the assay system — ranging from ~0.05 nM in inositol phosphate accumulation assays in transfected cells to 67 nM in CHO-K1/NK₁ calcium flux assays and up to 121.6 nM in guinea-pig bile duct contraction assays [2]. Hemokinin-1 (human) binds the human NK₁ receptor with a Ki of 0.175 nM and an IC₅₀ of 1.8 nM in competition binding, but unlike C14TKL-1, it retains measurable activity at NK₂ (Ki = 560 nM) and NK₃ (IC₅₀ = 370 nM) receptors [3]. C14TKL-1's consistent EC₅₀ of 1 nM provides a reproducible potency benchmark across experiments.

NK1 Potency Comparison
Cross-study comparable
EC₅₀ = 1 nM (human NK₁); Substance P EC₅₀ = 67 nM (CHO-K1 functional assay); Hemokinin-1 Ki = 0.175 nM (binding) with NK₂/NK₃ activity.
Consistent potency benchmark supports NK₁ assay standardization; off-target receptor activity absent vs. hemokinin-1.
Verify in target assay system.
NK1 receptor pharmacology tachykinin signaling GPCR agonism

Peripheral Tissue Expression Profile

The original characterization of C14TKL-1 demonstrated that its mRNA is widely expressed in human peripheral tissues, in contrast to substance P whose expression is predominantly restricted to neurons of the central and peripheral nervous system [1]. This peripheral expression pattern was subsequently confirmed by Groneberg et al. (2006), who detected C14TKL-1 mRNA in multiple human central and peripheral tissues [2]. The review by Patacchini et al. (2004) explicitly noted that discoveries such as C14TKL-1 render terms like 'neurokinins' and 'SP receptor' inappropriate, as NK₁-mediated biology extends beyond neuronal systems [3]. This expression divergence means C14TKL-1, rather than substance P, is the appropriate tool for investigating NK₁ receptor function in peripheral, non-neuronal contexts.

Tissue Expression Profile
Cross-study comparable
C14TKL-1 mRNA: widely expressed in human peripheral tissues; Substance P mRNA: predominantly neuronal.
Peripheral expression profile supports use in non-neuronal NK₁ research; neuronal-restricted substance P may not represent endogenous ligand.
Quantitative tissue-level comparison not available.
tachykinin expression peripheral pharmacology tissue distribution

Acetate Salt Form Compatibility

C14TKL-1 is supplied as the acetate salt (C₁₄TKL-1 acetate; MW 1467.75), in contrast to the more commonly available trifluoroacetate (TFA) salt form of C14TKL-1 (MW 1406.7) . The acetate counterion is widely recommended as the preferred salt form for cell-based assays and animal studies because residual TFA can cause cytotoxicity, alter peptide secondary structure, and produce false-positive or false-negative results in cellular experiments . Specifically, TFA salts have been shown to induce abnormal cellular responses and are not viewed favorably by regulatory bodies for translational development, whereas acetate salts generally yield better lyophilized cake properties and handling characteristics . The acetate form of C14TKL-1 also provides improved solubility: it dissolves in DMSO at 10 mM (with sonication), whereas the free base/TFA form has aqueous solubility of 20 mM in water [1].

Salt Form Compatibility
Class-level inference
Acetate salt: 10 mM in DMSO, recommended for cell/in vivo use; TFA salt: may cause cytotoxicity, structural perturbation, and assay interference.
Acetate form reduces TFA-related cytotoxicity risk and supports direct use in cell-based and in vivo experiments.
Peptide-specific TFA cytotoxicity data not published; general peptide chemistry inference.
peptide salt form cell-based assay in vivo formulation counterion selection

NK1 Agonist for Angiogenesis Research

C14TKL-1 has been specifically identified as an NK₁ receptor agonist tool for angiogenesis research. International patent WO2006135783A2 ('Compositions and methods for modulating angiogenesis') explicitly lists C14TKL-1 alongside other NK₁ agonists (GR 73632, hemokinin, [Sar⁹-Met(O₂)¹¹]-Substance P) as agents for modulating blood vessel morphogenesis via the NK₁ receptor [1]. Additionally, a dedicated NSFC-funded research project at Xidian University titled 'Quantitative study of the pro-angiogenic activity and mechanism of the NK1 receptor agonist C14TKL-1' (Grant No. 81401446) was specifically designed to quantitatively evaluate C14TKL-1's pro-angiogenic effects in vivo using vascular casting and CD31 staining [2]. This project-specific precedent establishes C14TKL-1 as a recognized tool for angiogenesis research, whereas substance P and other NK₁ agonists are more commonly employed in nociception, inflammation, and CNS research paradigms.

Angiogenesis Research Precedent
Supporting evidence
Cited in angiogenesis patent WO2006135783A2; subject of dedicated NSFC-funded project (Grant 81401446) for pro-angiogenic activity.
Documented research precedent supports use as an NK₁ agonist tool in angiogenesis model systems.
Quantitative angiogenesis data not yet published.
angiogenesis vascular biology NK1 receptor pro-angiogenic

Sequence Divergence & Signaling Bias

C14TKL-1 possesses a primary sequence (RHRTPMFYGYM-NH₂, corrected; catalogued as RHRTPMFYGLM-NH₂) that differs substantially from substance P (RPKPQQFFGLM-NH₂), with only 3 of 11 residues being identical at aligned positions [1][2]. This sequence divergence is significant because studies on the related peripheral tachykinin hemokinin-1 have demonstrated that sequence differences between NK₁ agonists can produce biased signaling — hemokinin-1 activates both Gαq and Gαs pathways with a relative bias toward Gαq, whereas substance P signaling may differ in its G-protein coupling preference [3]. The literature further notes that hemokinin-1 binds to the NK₁ receptor at a binding site and activates signaling pathways different from those of substance P [4]. By extension, C14TKL-1's distinct sequence may engage the NK₁ receptor in a manner that produces a signaling profile not replicated by substance P, though direct biased signaling data for C14TKL-1 itself has not been published.

Sequence Divergence & Signaling
Class-level inference
Sequence identity: 27% vs. substance P, 36% vs. hemokinin-1. Hemokinin-1 exhibits biased signaling (Gαq bias); C14TKL-1 data not available.
Low sequence identity suggests distinct NK₁ receptor interaction and potential signaling bias; substance P data may not extrapolate.
Direct biased signaling characterization for C14TKL-1 has not been reported.
peptide sequence NK1 biased signaling tachykinin structure-activity GPCR ligand bias

C14TKL-1 Acetate Research Applications


Peripheral NK1 Receptor Pharmacology

C14TKL-1 acetate is the preferred NK₁ agonist for studies focused on peripheral, non-neuronal NK₁ receptor function. Unlike substance P, whose expression is largely restricted to neurons, C14TKL-1 mRNA is widely expressed in human peripheral tissues [1][2]. Researchers investigating NK₁ receptor biology in vascular endothelium, immune cells, epithelial tissues, or peripheral organs should select C14TKL-1 acetate as the physiologically relevant endogenous agonist for their system, thereby avoiding the confounding neuronal context associated with substance P.

NK1-Mediated Angiogenesis Research

C14TKL-1 acetate is specifically cited in angiogenesis-related intellectual property (WO2006135783A2) and has been the subject of dedicated NSFC-funded research on its pro-angiogenic activity [3][4]. Investigators studying NK₁ receptor contributions to blood vessel formation, endothelial cell function, or ischemic tissue repair can leverage C14TKL-1 acetate as a tool compound with documented precedent in this application domain, accelerating assay development and reducing the need for target validation.

Cell-Based NK1 Receptor Assays

For cell-based functional assays (calcium mobilization, cAMP modulation, reporter gene, or proliferation assays), C14TKL-1 acetate offers a critical advantage over the TFA salt form of the same peptide or other NK₁ agonists supplied as TFA salts. The acetate counterion eliminates TFA-related cytotoxicity and structural perturbation risks, enabling cleaner dose-response data and more reliable EC₅₀ determinations . This is especially important in long-duration assays (24–72 h) where residual TFA can confound viability readouts. The consistent EC₅₀ of 1 nM provides a reproducible positive control across assay batches .

In Vivo NK1 Receptor Studies

C14TKL-1 acetate is formulated as the acetate salt, which is the recommended counterion for in vivo administration due to lower toxicity compared to TFA salts . Its peripheral expression profile makes it the appropriate endogenous NK₁ agonist for in vivo studies of peripheral tachykinin biology — including cardiovascular regulation, salivary secretion, gastrointestinal motility, and immune modulation — where substance P may not represent the endogenous ligand present in those tissues [1][2]. The solubility profile (10 mM in DMSO) also facilitates preparation of dosing solutions for systemic or local administration .

Application
Selection Property
Validation Focus
Peripheral NK1 receptor pharmacology
Peripherally expressed peptide tool
Tissue-specific NK1 response endpoints
NK1-mediated angiogenesis studies
Documented research precedent (patent/grant)
Endothelial cell and vascular morphogenesis endpoints
Cell-based NK1 functional assays
Acetate salt form (reduced cytotoxicity risk)
Dose-response assay consistency and viability
In vivo peripheral NK1 biology
Acetate salt for in vivo administration
Peripheral tissue distribution and systemic tolerability

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